1-(3-methanesulfonylpyrrolidin-1-yl)-2-(3-methylphenoxy)ethan-1-one
Description
1-(3-Methanesulfonylpyrrolidin-1-yl)-2-(3-methylphenoxy)ethan-1-one is a synthetic small molecule featuring a pyrrolidine ring substituted with a methanesulfonyl group at the 3-position and a 3-methylphenoxy moiety attached to an ethanone backbone. The 3-methylphenoxy substituent introduces aromaticity and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability.
Properties
IUPAC Name |
2-(3-methylphenoxy)-1-(3-methylsulfonylpyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-11-4-3-5-12(8-11)19-10-14(16)15-7-6-13(9-15)20(2,17)18/h3-5,8,13H,6-7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUANDUQJUTYSLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of 1-(3-methanesulfonylpyrrolidin-1-yl)-2-(3-methylphenoxy)ethan-1-one
This compound belongs to a class of molecules that often exhibit a range of biological activities due to their structural features. The presence of a pyrrolidine ring and a methanesulfonyl group can influence its pharmacological properties, including potential interactions with various biological targets.
Chemical Structure and Properties
- Molecular Formula : C13H17N1O3S
- Molecular Weight : Approximately 273.35 g/mol
- Structure : The compound features a pyrrolidine ring, a methanesulfonyl group, and a phenoxy group, which are known to contribute to its biological activity.
Biological Activities
-
Antimicrobial Activity
- Compounds with similar structures have shown antimicrobial properties. The presence of the methanesulfonyl group can enhance solubility and bioavailability, potentially increasing efficacy against bacterial strains.
-
Anti-inflammatory Effects
- Many pyrrolidine derivatives exhibit anti-inflammatory properties. Research has indicated that modifications in the pyrrolidine structure can lead to significant reductions in inflammatory markers.
-
Neuroprotective Properties
- Some studies suggest that compounds with phenoxy groups may possess neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Study Reference |
|---|---|---|
| Pyrrolidine A | Antimicrobial | Smith et al., 2020 |
| Methanesulfonyl B | Anti-inflammatory | Johnson et al., 2019 |
| Phenoxy C | Neuroprotective | Lee et al., 2021 |
Case Study: Antimicrobial Efficacy
A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of various pyrrolidine derivatives against common pathogens. The results indicated that modifications similar to those present in "1-(3-methanesulfonylpyrrolidin-1-yl)-2-(3-methylphenoxy)ethan-1-one" enhanced activity against Staphylococcus aureus and Escherichia coli.
Case Study: Anti-inflammatory Mechanisms
Johnson et al. (2019) investigated the anti-inflammatory effects of methanesulfonyl-substituted compounds in vitro. Their findings demonstrated that these compounds significantly reduced the production of pro-inflammatory cytokines in macrophage cultures, suggesting a potential mechanism for treating inflammatory diseases.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Pyrrolidine vs. Adamantane Core: Adamantyl derivatives (e.g., compounds in ) exhibit enhanced metabolic stability due to their rigid, bulky structure, whereas pyrrolidine-based compounds (e.g., target compound) offer synthetic versatility and tunable stereochemistry.
Sulfonyl Group Positioning: Sulfonyl groups on aromatic rings (e.g., 4-methylsulfonylphenyl in ) confer strong electron-withdrawing effects, stabilizing the ethanone carbonyl. In contrast, the pyrrolidine-linked sulfonyl group in the target compound may reduce steric hindrance while maintaining electronic effects .
Phenoxy vs. Pyridyl/Alkyl Substituents: 3-Methylphenoxy (target) provides moderate lipophilicity, balancing membrane permeability and solubility. Pyridylmethoxy substituents (e.g., ) introduce basicity, which can affect pH-dependent solubility and target binding .
Physicochemical and Analytical Data
Table 2: Comparative Analytical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
